molecular formula C22H27N3O3S3 B4307229 Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4307229
M. Wt: 477.7 g/mol
InChI Key: LKAYVIBIXCGHJR-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-methyl-substituted thiazole core with an ethyl carboxylate group at position 5. Position 2 of the thiazole ring is functionalized with a complex substituent: a carbothioyl-sulfanyl-acetyl chain linked to a 4-benzylpiperidine moiety. The ethyl carboxylate group enhances solubility, while the 4-benzylpiperidine moiety may contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name

ethyl 2-[[2-(4-benzylpiperidine-1-carbothioyl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S3/c1-3-28-20(27)19-15(2)23-21(31-19)24-18(26)14-30-22(29)25-11-9-17(10-12-25)13-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYVIBIXCGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the benzyl group. The final steps involve the addition of the carbonothioyl and thioacetyl groups.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Benzyl Group Addition: The benzyl group is typically added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole ring, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole and piperidine derivatives.

Scientific Research Applications

Ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound’s structural analogs differ primarily in substituents at position 2 of the thiazole ring. Key examples include:

Compound (Position 2 Substituent) Key Structural Features Biological Activity Synthesis Method Reference
4-Pyridinyl (Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) Aromatic pyridine ring; amine coupling potential Receptor binding (e.g., kinase inhibition) Amide coupling with amines
4-Phenylpiperazinyl (Ethyl 4-methyl-2-({N-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl}amino)-thiazole-5-carboxylate) Piperazine ring; L-alanyl linker for stereoselectivity Potential pharmacokinetic modulation Hydrolysis and amide coupling
Substituted Chlorobenzyl Amino (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) Chlorobenzyl group; carboxylic acid terminus Antidiabetic (reduced blood glucose in STZ rats) Cyclization with thioamides
Guanidino (Ethyl 2-guanidino-4-methylthiazole-5-carboxylate) Basic guanidino group; hydrogen-bonding capacity Unreported (potential protease inhibition) Hydrolysis of nitriles
Aryl Groups (Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) Aryl substituents with electron-withdrawing cyano and isobutoxy groups Xanthine oxidase inhibition (e.g., febuxostat) Formylation and dehydration
Trifluoromethyl (Ethyl 2-(2-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) Trifluoromethyl group; electron-withdrawing effects Unreported (potential metabolic stability) Not specified
Tetrazole (Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-thiazole-5-carboxylate) Tetrazole ring; sulfur-rich chain Unreported (possible metal chelation) Not specified

Pharmacokinetic and Physicochemical Properties

  • Solubility : Ethyl carboxylate groups (common across analogs) improve aqueous solubility. The 4-benzylpiperidine in the target compound may increase lipophilicity, enhancing blood-brain barrier penetration.
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas sulfur-rich chains (e.g., carbothioyl-sulfanyl) may undergo glutathione conjugation .

Biological Activity

Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a carbothioyl group that contribute to its biological activity. The presence of sulfur and nitrogen atoms in its structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been reported to demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Observed
Compound AE. coliSignificant
Compound BS. aureusModerate
Compound CP. aeruginosaSignificant

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .

Case Study: Thiazole Derivatives in Cancer Research

A study evaluated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis via the mitochondrial pathway.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and piperidine rings facilitate binding to these targets, potentially disrupting normal cellular processes.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of various microbial strains and cancer cells. For example, a series of thiazole derivatives were tested for their antibacterial properties, showing promising results against both gram-positive and gram-negative bacteria .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest potential therapeutic applications in animal models. Further research is needed to validate these findings and assess the safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-{[(4-benzylpiperidino)carbothioyl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.